Cas no 13078-76-7 (3,4-Dimethoxy-N-methyl-benzeneethanamine Hydrochloride)

3,4-Dimethoxy-N-methyl-benzeneethanamine Hydrochloride is a synthetic organic compound belonging to the class of substituted phenethylamines. It features a benzene ring substituted with two methoxy groups at the 3- and 4-positions, an ethylamine side chain, and a methyl group on the nitrogen atom, forming a hydrochloride salt for enhanced stability. This compound is of interest in pharmaceutical and biochemical research due to its structural similarity to neurotransmitters, making it a potential candidate for studying receptor interactions or metabolic pathways. Its crystalline form ensures consistent purity, while the hydrochloride salt improves solubility for experimental applications. Proper handling and storage are recommended to maintain integrity.
3,4-Dimethoxy-N-methyl-benzeneethanamine Hydrochloride structure
13078-76-7 structure
Product Name:3,4-Dimethoxy-N-methyl-benzeneethanamine Hydrochloride
CAS No:13078-76-7
MF:C11H18ClNO2
MW:231.719122409821
MDL:MFCD00067697
CID:49019
PubChem ID:197910
Update Time:2025-06-07

3,4-Dimethoxy-N-methyl-benzeneethanamine Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-(3,4-Dimethoxyphenyl)-N-methylethanamine hydrochloride
    • 3,4-Dimethoxy-N-methyl benzene ethanamine hydrochloride
    • 3,4-Dimethoxy-N-methylphenethylamine hydrochloride
    • N-Methylhomoveratrylamine Hydrochloride
    • Benzeneethanamine,3,4-dimethoxy-N-methyl-,hydrochloride
    • EINECS 235-981-6
    • N-methyl-3,4-dimethoxyphenylethylamine hydrochloride
    • O,O-Dimethylepinine hydrochloride
    • Phenethylamine,3,4-dimethoxy-N-methyl-,hydrochloride
    • TIMTEC-BB SBB003268
    • 3,4-Dimethoxy-N-methylphenethylamine HCl
    • 1-(3,4-Dimethoxyphenyl)-N-methylmethanamine
    • 3,4-dimethoxy-n-methyl-phenethylaminhydrochloride
    • 3,4-dimethoxy-n-methyl-benzeneethanaminhydrochloride
    • 3,4-dimethoxy-beta-phenylethylmethylaminehydrochloride
    • 3,4-Dimethoxy-N-methylphenethylamine hydrochloride 98%
    • NS00084914
    • [2-(3,4-dimethoxyphenyl)ethyl](methyl)amine hydrochloride
    • 3,4-dimethoxy-n-methylphenethyl amine hcl
    • 2-(3,4-dimethoxyphenyl)-N-methylethanamine;hydrochloride
    • Benzeneethanamine, 3,4-dimethoxy-N-methyl-, hydrochloride
    • SCHEMBL3657276
    • AKOS015889802
    • Z316170364
    • 2-(3,4-dimethoxyphenyl)-N-methylethanamine hydrochloride? (Verapamil Impurity pound(c)
    • 3,4-Dimethoxy-N-methyl-benzeneethanamine Hydrochloride
    • NSC 123409
    • Phenethylamine, 3,4-dimethoxy-N-methyl-, hydrochloride
    • NSC123409
    • NSC-123409
    • CS-0165357
    • 3,4-Dimethoxy-beta-phenylethylmethylamine hydrochloride
    • 2-(3,4-Dimethoxyphenyl)-N-methylethan-1-amine hydrochloride
    • 13078-76-7
    • DTXSID60156739
    • A806145
    • FT-0655338
    • W-108346
    • Verapamil Hydrochloride Imp. B (EP); Verapamil Imp. B (EP); 2-(3,4-Dimethoxyphenyl)-N-methylethanamine Hydrochloride; Verapamil Hydrochloride Imp. B (EP) as Hydrochloride; Verapamil Hydrochloride Impurity B as Hydrochloride; Verapamil Impurity B as Hydrochloride
    • EN300-30087
    • 3,4-Dimethoxy-N-methylphenethylamine hydrochloride, 98%
    • 2-(3,4-dimethoxyphenyl)-N-methylethanamine,hydrochloride
    • BGEONUMCBIQUTQ-UHFFFAOYSA-N
    • MDL: MFCD00067697
    • Inchi: 1S/C11H17NO2.ClH/c1-12-7-6-9-4-5-10(13-2)11(8-9)14-3;/h4-5,8,12H,6-7H2,1-3H3;1H
    • InChI Key: BGEONUMCBIQUTQ-UHFFFAOYSA-N
    • SMILES: Cl.O(C)C1=C(C=CC(=C1)CCNC)OC

Computed Properties

  • Exact Mass: 231.10300
  • Monoisotopic Mass: 231.102607
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 152
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 30.5

Experimental Properties

  • Color/Form: Not available
  • Density: 0.998
  • Melting Point: 140-142 °C (lit.)
  • Boiling Point: 294.4°Cat760mmHg
  • Flash Point: Degrees Fahrenheit:235.4°F
    Degrees Celsius:113°C
  • PSA: 30.49000
  • LogP: 2.65860
  • Solubility: Not available

3,4-Dimethoxy-N-methyl-benzeneethanamine Hydrochloride Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S37/39
  • RTECS:SH3237000
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • Safety Term:S26;S37/39
  • Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

3,4-Dimethoxy-N-methyl-benzeneethanamine Hydrochloride Customs Data

  • HS CODE:2922299090
  • Customs Data:

    China Customs Code:

    2922299090

    Overview:

    2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

3,4-Dimethoxy-N-methyl-benzeneethanamine Hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
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$ 105.00 2022-06-05
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$ 200.00 2022-06-05
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Biosynth
ID145561-0.5 g
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Biosynth
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